molecular formula C20H36O2 B12445251 (9Z,12Z)-Ethyl octadeca-9,12-dienoate CAS No. 7619-08-1

(9Z,12Z)-Ethyl octadeca-9,12-dienoate

Cat. No.: B12445251
CAS No.: 7619-08-1
M. Wt: 308.5 g/mol
InChI Key: FMMOOAYVCKXGMF-UHFFFAOYSA-N
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Description

It is a long-chain fatty acid ester with the molecular formula C20H36O2 and a molecular weight of 308.4986 . This compound is commonly found in various natural oils and is used in a variety of industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(9Z,12Z)-Ethyl octadeca-9,12-dienoate can be synthesized through the esterification of linoleic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of vegetable oils rich in linoleic acid, such as sunflower oil or safflower oil, with ethanol. This process is catalyzed by either acidic or basic catalysts and is conducted at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z)-Ethyl octadeca-9,12-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9Z,12Z)-Ethyl octadeca-9,12-dienoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Used in the formulation of cosmetics, lubricants, and biodiesel

Mechanism of Action

The mechanism of action of (9Z,12Z)-Ethyl octadeca-9,12-dienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ester functional group, which imparts different physical and chemical properties compared to its parent acid and other derivatives. This makes it particularly useful in applications where a non-polar, lipid-soluble compound is required .

Properties

CAS No.

7619-08-1

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

ethyl octadeca-9,12-dienoate

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3

InChI Key

FMMOOAYVCKXGMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC

Origin of Product

United States

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